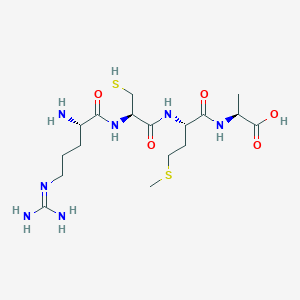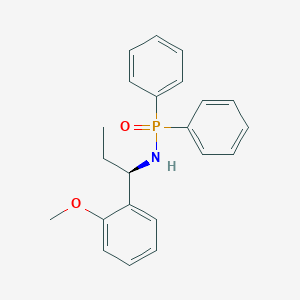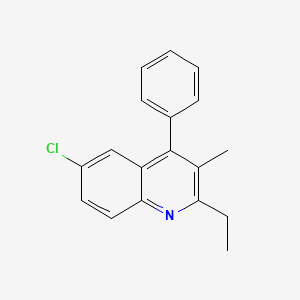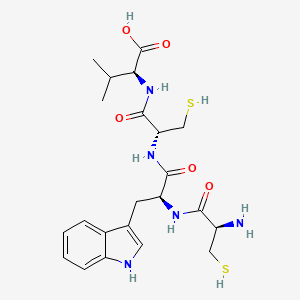![molecular formula C10H14S B12537022 [3-(Propan-2-yl)phenyl]methanethiol CAS No. 756501-89-0](/img/structure/B12537022.png)
[3-(Propan-2-yl)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)phenyl]methanethiol is an organic compound characterized by a thiol group attached to a benzene ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)phenyl]methanethiol typically involves the introduction of a thiol group to a benzene ring substituted with an isopropyl group. One common method is the reaction of 3-(Propan-2-yl)benzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})(\text{CH}(\text{CH}_3)_2) + \text{NaSH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{SH})(\text{CH}(\text{CH}_3)_2) + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Thioethers or thioesters.
Scientific Research Applications
[3-(Propan-2-yl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[3-(Propan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[3-(Propan-2-yl)phenyl]methanamine: Contains an amine group instead of a thiol group.
[3-(Propan-2-yl)phenyl]methanoic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
[3-(Propan-2-yl)phenyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
756501-89-0 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl)methanethiol |
InChI |
InChI=1S/C10H14S/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
DIXFXJKBUMMICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)

![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)






![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)



